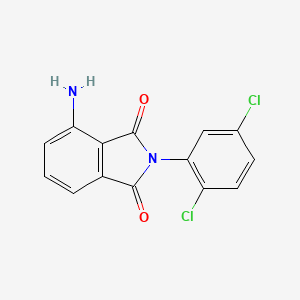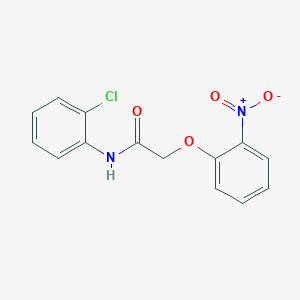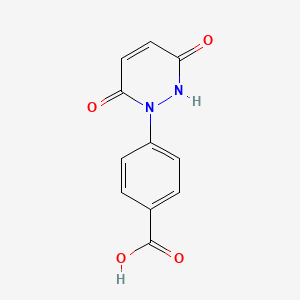
4-amino-2-(2,5-dichlorophenyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-2-(2,5-dichlorophenyl)-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C14H8Cl2N2O2 and its molecular weight is 307.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.9962829 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has shown methods for synthesizing derivatives and analogs of isoindole-1,3-dione, highlighting the versatility of this compound in chemical synthesis. For instance, studies have demonstrated the synthesis of novel compounds by acylating primary amino groups, leading to various derivatives with potential applications in chemistry and materials science (Eberle & Brzechffa, 1988). Another study explored the synthesis, molecular, and crystal structure of tricyclic N-aminoimides, emphasizing the compound's utility in forming structurally complex molecules (Struga et al., 2007).
Applications in Material Science and Catalysis
The functionalization of nanoparticles with isoindoline-1,3-dione derivatives demonstrates the compound's potential in nanotechnology and catalysis. For example, 2-aminoisoindoline-1,3-dione-functionalized Fe3O4/chloro-silane core-shell nanoparticles have been used as reusable catalysts for the synthesis of 4H-pyran derivatives, showcasing an efficient and environmentally friendly catalytic process (Shabani et al., 2021).
Photoluminescent Properties
Amino-phthalimide derivatives, closely related to 4-amino-2-(2,5-dichlorophenyl)-1H-isoindole-1,3(2H)-dione, have been synthesized and found to exhibit high fluorescence properties. This suggests potential applications in the development of fluorescent materials and in the field of optical electronics (Tan et al., 2014).
Corrosion Inhibition
Quantum chemical and molecular dynamics simulation studies have been conducted on derivatives of thiazole and thiadiazole to predict their performances as corrosion inhibitors of iron. Although not directly related to this compound, these studies highlight the broader potential of structurally similar compounds in corrosion prevention (Kaya et al., 2016).
Propiedades
IUPAC Name |
4-amino-2-(2,5-dichlorophenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-7-4-5-9(16)11(6-7)18-13(19)8-2-1-3-10(17)12(8)14(18)20/h1-6H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMPQMFJFQSCLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-phenyl-N-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5574432.png)


![1-(2-methoxyphenyl)-3-[(2-methoxyphenyl)amino]-2-pyrrolidinone](/img/structure/B5574451.png)


![5-fluoro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-methoxybenzamide hydrochloride](/img/structure/B5574472.png)
![1-(5-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5574485.png)
![4-{4-[4-(2-phenoxypropanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5574491.png)
![N-(4-methoxyphenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5574498.png)
![2-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5574506.png)
![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]isonicotinohydrazide](/img/structure/B5574521.png)
![(3aS,6aS)-5-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B5574526.png)
![3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde thiosemicarbazone](/img/structure/B5574534.png)
